1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea
Beschreibung
1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea is a urea derivative featuring a piperazine core substituted with a 2-fluorophenyl group and an ethyl-urea side chain. The compound’s structure integrates a fluorinated aromatic system, a piperazine ring (a common pharmacophore in CNS-targeting agents), and a urea linkage.
Eigenschaften
IUPAC Name |
1-ethyl-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O/c1-2-17-15(21)18-7-8-19-9-11-20(12-10-19)14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFHQTZTNLDXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: The key step in the synthesis is the aza-Michael addition between diamine and in situ generated sulfonium salt.
Industrial production: Industrial methods may involve parallel solid-phase synthesis and photocatalytic synthesis to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Major products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets:
Molecular targets: The compound primarily targets receptors in the central nervous system, such as serotonin and dopamine receptors.
Pathways involved: By binding to these receptors, the compound modulates neurotransmitter release and signaling pathways, leading to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
The structural and synthetic attributes of 1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea are compared below with three analogous urea-piperazine derivatives. Key differences in substituents, molecular weight, and synthetic yields are highlighted.
Key Observations:
Substituent Diversity: The target compound’s piperazine is substituted with a 2-fluorophenyl group, whereas 9c and 9d incorporate a thiazole-methyl-piperazine moiety. The fluorophenyl group’s position varies: ortho (target) vs. para ( compound), affecting steric and electronic properties.
Molecular Weight :
- The target compound has a significantly lower molecular weight (~293 g/mol) compared to 9c (445 g/mol) and 9d (462 g/mol), primarily due to the absence of the thiazole-phenyl extension.
Synthetic Yields :
- Compounds 9c and 9d exhibit high yields (81–83.5%), suggesting robust synthetic routes for urea derivatives with bulky substituents . Data for the target compound’s synthesis are unavailable.
Electronic and Steric Effects
- Fluorine Position : The 2-fluorophenyl group in the target compound may induce greater steric hindrance near the piperazine nitrogen compared to the 4-fluorophenyl analog (). This could influence receptor-binding selectivity in CNS targets .
- Trifluoromethyl vs.
Piperazine Conformational Flexibility
- The target compound’s piperazine ring may adopt puckered conformations, as described by Cremer and Pople’s generalized puckering coordinates . Substituents like 2-fluorophenyl could restrict pseudorotation, impacting interactions with flat binding sites (e.g., serotonin receptors).
Biologische Aktivität
1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea, also known by its CAS number 1207011-30-0, is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and psychiatry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₃FN₄O
- Molecular Weight : 294.37 g/mol
- Structure : The compound features a piperazine ring linked to a urea moiety and a fluorophenyl group, which contributes to its biological activity.
This compound primarily interacts with Equilibrative Nucleoside Transporters (ENTs) . The inhibition of ENTs affects several biochemical pathways, notably the NF-kB inflammatory pathway , leading to neuroprotective and anti-neuroinflammatory effects. This mechanism is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. By inhibiting ENTs, it reduces inflammatory responses in neuronal tissues. Studies have shown that compounds with similar mechanisms can mitigate damage in models of neurodegeneration.
Anti-inflammatory Activity
The disruption of the NF-kB pathway is crucial for its anti-inflammatory effects. This pathway is involved in the regulation of immune responses and inflammation. Inhibition can lead to reduced expression of pro-inflammatory cytokines, making it a potential candidate for treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
-
Study on Neuroprotection :
A study evaluated the neuroprotective effects of various piperazine derivatives, including this compound, in models of oxidative stress-induced neuronal damage. Results indicated that this compound significantly reduced cell death and improved cell viability compared to controls (EC₅₀ = 0.55 μM) . -
Inflammatory Response Modulation :
In another investigation, the compound was tested for its ability to modulate inflammatory responses in microglial cells. The results demonstrated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
To better understand the efficacy of this compound, it can be compared with other piperazine derivatives:
| Compound Name | Molecular Formula | EC₅₀ (μM) | Mechanism |
|---|---|---|---|
| This compound | C₁₅H₂₃FN₄O | 0.55 | ENTs inhibition |
| Piperazine derivative A | C₁₄H₂₁N₃O | 0.70 | ENTs inhibition |
| Piperazine derivative B | C₁₆H₂₄N₂O₂ | 0.80 | ENTs inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
